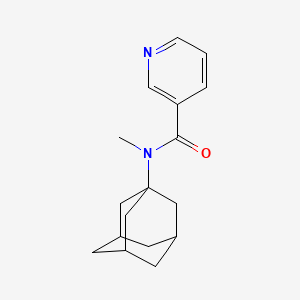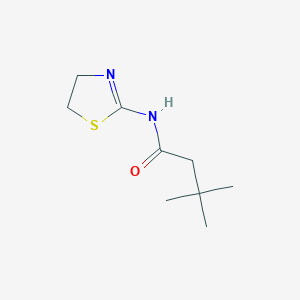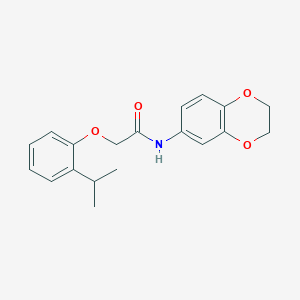
N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Descripción general
Descripción
N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as TDCA, is a chemical compound that has been studied for its potential therapeutic benefits. TDCA belongs to the family of benzodioxine derivatives, which have been shown to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been shown to modulate various signaling pathways such as the PI3K/Akt pathway and the MAPK/ERK pathway. N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the activity of several enzymes such as histone deacetylases and topoisomerases.
Biochemical and Physiological Effects:
N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects. N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to increase the levels of antioxidant enzymes and reduce oxidative stress in animal models of neurodegenerative diseases. Furthermore, N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is relatively easy to synthesize and purify, making it readily available for research purposes. N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has some limitations for lab experiments. N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is relatively insoluble in water, making it difficult to use in aqueous experiments. Furthermore, N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has limited stability in solution, making it difficult to store for long periods of time.
Direcciones Futuras
There are several future directions for N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide research. N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promising results as a potential anti-cancer agent, and further studies are needed to determine its efficacy in different types of cancer. N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also shown potential as a neuroprotective agent, and further studies are needed to determine its efficacy in different animal models of neurodegenerative diseases. Furthermore, N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown potential as an anti-inflammatory agent, and further studies are needed to determine its efficacy in different animal models of inflammatory diseases. Additionally, further studies are needed to determine the exact mechanism of action of N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and to identify potential targets for N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in different signaling pathways.
Aplicaciones Científicas De Investigación
N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential therapeutic benefits in various fields such as cancer research, neurodegenerative diseases, and inflammation. N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-14(15-9-11-2-1-7-19-11)10-3-4-12-13(8-10)18-6-5-17-12/h1-4,7-8H,5-6,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXGZEHIAFFWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-ethyl-2-thienyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4184418.png)

![1-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4184437.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide](/img/structure/B4184441.png)

![N-[1-(3,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4184450.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-1-benzothiophene-3-carboxamide](/img/structure/B4184464.png)

![1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4184473.png)
![isopropyl 4-ethyl-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4184479.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4184487.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4184488.png)
